L-706000 Free Base: A Technical Guide for Researchers
L-706000 Free Base: A Technical Guide for Researchers
An In-depth Examination of a Potent hERG Potassium Channel Blocker
This technical guide provides a comprehensive overview of L-706000 free base (also known as MK-499), a potent and specific inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its role within the context of cardiac electrophysiology.
Core Compound Properties and Mechanism of Action
L-706000 is a methanesulfonanilide derivative classified as a Class III antiarrhythmic agent.[1][2] Its primary pharmacological effect is the potent and specific blockade of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2] The IKr current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting this channel, L-706000 delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac muscle cells. This mechanism is the hallmark of Class III antiarrhythmic drugs and is the basis for their use in studying and potentially treating certain types of cardiac arrhythmias, such as malignant ventricular tachyarrhythmias.[1][3]
Notably, the blocking action of L-706000 on the hERG channel is state-dependent, showing a preferential interaction with the open state of the channel. This results in a use-dependent or frequency-dependent blockade, where the inhibitory effect is more pronounced at higher frequencies of channel activation.
Quantitative Pharmacological Data
The inhibitory potency of L-706000 on the hERG channel has been quantified using various electrophysiological and biochemical assays. The following table summarizes the key quantitative data available for L-706000 free base.
| Parameter | Value | Assay Type | Cell System | Reference |
| IC50 | 32 nM | Electrophysiology | Not Specified | [1][2] |
| IC50 | 123 ± 12 nM | Two-Microelectrode Voltage Clamp | Xenopus oocytes expressing hERG | |
| Ki | Not explicitly reported, but can be determined via radioligand binding assays | Radioligand Binding Assay | Membranes from cells expressing hERG | [4] |
Note: The Ki (inhibitory constant) is a measure of binding affinity and can be determined from the IC50 value obtained in a competitive radioligand binding assay using the Cheng-Prusoff equation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of L-706000 with the hERG channel.
Electrophysiological Determination of IC50 (Two-Microelectrode Voltage Clamp)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of L-706000 on hERG channels expressed in Xenopus laevis oocytes using the two-microelectrode voltage clamp (TEVC) technique.
a) Oocyte Preparation:
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Harvest Stage V-VI oocytes from an anesthetized female Xenopus laevis.
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Treat the oocytes with collagenase to defolliculate.
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Inject the oocytes with cRNA encoding the human hERG channel.
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Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for channel expression.
b) Electrophysiological Recording:
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Place a hERG-expressing oocyte in a recording chamber continuously perfused with a bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
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Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping. One electrode measures the membrane potential, and the other injects current.
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Hold the oocyte membrane potential at a holding potential of -80 mV.
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To elicit hERG currents, apply depolarizing voltage steps. A typical protocol involves a step to a positive potential (e.g., +20 mV) for a duration sufficient to open the channels (e.g., 1-2 seconds), followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.
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To assess use-dependent block, apply repetitive depolarizing pulses at a defined frequency (e.g., 0.1 Hz).
c) IC50 Determination:
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Record baseline hERG currents in the absence of the compound.
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Perfuse the recording chamber with increasing concentrations of L-706000 free base.
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At each concentration, allow the drug effect to reach a steady state before recording the inhibited hERG current.
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Measure the amplitude of the tail current at each concentration.
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Plot the percentage of current inhibition against the logarithm of the L-706000 concentration.
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Fit the resulting concentration-response curve with a sigmoidal dose-response equation to determine the IC50 value.
Determination of Ki (Radioligand Binding Assay)
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of L-706000 for the hERG channel.
a) Membrane Preparation:
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Culture a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
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Harvest the cells and homogenize them in a cold buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend it in an appropriate assay buffer.
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Determine the protein concentration of the membrane preparation.
b) Binding Assay:
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In a multi-well plate, combine the hERG-containing cell membranes, a fixed concentration of a suitable radioligand that binds to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole), and a range of concentrations of L-706000 free base.
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Define total binding wells (membranes + radioligand) and non-specific binding wells (membranes + radioligand + a high concentration of a known hERG blocker to saturate the specific binding sites).
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Incubate the plate to allow the binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
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Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
c) Ki Calculation:
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Calculate the specific binding at each concentration of L-706000 by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the L-706000 concentration.
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Fit the data to a one-site competition model to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the hERG channel.
Visualizations
Signaling Pathway: Cardiac Action Potential and the Role of IKr
Caption: Cardiac action potential phases and the inhibitory effect of L-706000 on the IKr current.
Experimental Workflow: IC50 Determination via Electrophysiology
Caption: Workflow for determining the IC50 of L-706000 on hERG channels.
Pharmacokinetics and Metabolism
Studies in rats and dogs have shown that the disposition of L-706000 (MK-499) involves both urinary and fecal excretion. In rats, a significant portion of the compound undergoes metabolism, with metabolites formed through N-dealkylation and scission of the benzopyran ring. In contrast, in dogs, a larger proportion of the parent compound is excreted unchanged or as a glucuronide conjugate. The bioavailability of MK-499 was found to be high in dogs but lower in rats, likely due to more extensive first-pass metabolism in the latter.
Chemical Synthesis
A plausible synthetic route for L-706000 free base can be inferred from the synthesis of structurally related compounds. A likely approach would involve the coupling of a suitably protected and activated piperazine (B1678402) derivative with a substituted benzopyran moiety. The final steps would involve deprotection and the introduction of the methanesulfonamide (B31651) group. The synthesis would require careful control of stereochemistry to obtain the desired enantiomer.
Disclaimer: This document is intended for research and informational purposes only. L-706000 free base is a research chemical and is not for human or veterinary use. All experiments should be conducted in accordance with appropriate laboratory safety guidelines and regulations.
